molecular formula C10H15NO4 B14470234 4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate CAS No. 66280-86-2

4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate

Cat. No.: B14470234
CAS No.: 66280-86-2
M. Wt: 213.23 g/mol
InChI Key: GZYPFDLDANLQEQ-UHFFFAOYSA-N
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Description

4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are widely used in the fragrance and flavor industry. This compound, in particular, has a unique structure that makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using enzymes in a more environmentally friendly approach. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to ensure the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include ester hydrolysis and subsequent reactions of the resulting products.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Butylcarbamoyl)oxy]ethyl prop-2-enoate
  • Methyl prop-2-enoate
  • Ethyl prop-2-enoate

Uniqueness

4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

CAS No.

66280-86-2

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

4-(ethenylcarbamoyloxy)butyl prop-2-enoate

InChI

InChI=1S/C10H15NO4/c1-3-9(12)14-7-5-6-8-15-10(13)11-4-2/h3-4H,1-2,5-8H2,(H,11,13)

InChI Key

GZYPFDLDANLQEQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC(=O)NC=C

Origin of Product

United States

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